Javaniside

Description

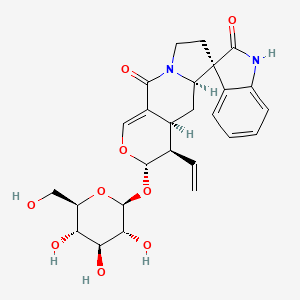

Javaniside is a monoterpene indole alkaloid isolated from Alangium javanicum and other plants in the Apocynaceae, Cornaceae, and Rubiaceae families . It features a unique spiro-linked oxindole glucuronide skeleton, distinguishing it from typical monoterpene indole alkaloids like strictosidine derivatives . Its biosynthetic pathway involves a Pictet-Spengler reaction between tryptamine and secologanin, followed by oxidation and spirocyclization, retaining a glucoside moiety—a deviation from conventional pathways that deglucosylate intermediates . This compound exhibits DNA strand scission activity in the presence of Cu²⁺ ions, though it lacks cytotoxicity against common cancer cell lines (IC₅₀ > 200 µM) .

Properties

Molecular Formula |

C26H30N2O9 |

|---|---|

Molecular Weight |

514.5 g/mol |

IUPAC Name |

(3S,3'S,4'R,4'aS,5'aR)-4'-ethenyl-3'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1H-indole-3,6'-4,4a,5,5a,7,8-hexahydro-3H-pyrano[3,4-f]indolizine]-2,10'-dione |

InChI |

InChI=1S/C26H30N2O9/c1-2-12-13-9-18-26(15-5-3-4-6-16(15)27-25(26)34)7-8-28(18)22(33)14(13)11-35-23(12)37-24-21(32)20(31)19(30)17(10-29)36-24/h2-6,11-13,17-21,23-24,29-32H,1,7-10H2,(H,27,34)/t12-,13+,17-,18-,19-,20+,21-,23+,24+,26+/m1/s1 |

InChI Key |

UXDQUMNIWFOBFX-NXTSHNLASA-N |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@@H]3[C@]4(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6NC4=O |

Canonical SMILES |

C=CC1C2CC3C4(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6NC4=O |

Synonyms |

javaniside |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between Javaniside and key analogs:

Key Observations :

Bioactivity and Mechanisms

- Substitutions at C-11 (e.g., methoxy) abolish this activity, as seen in 11-methoxy this compound .

- Cytotoxicity : Contrasts with spirotryprostatin B and tryprostatin A, which inhibit microtubule assembly (IC₅₀ = 10–50 µM) .

- Antimicrobial Activity: Unlike benzimidazole-spirothiazolinones (e.g., from ), this compound lacks antifungal or antibacterial effects .

Preparation Methods

Plant Material and Solvent Extraction

Javaniside is primarily extracted from the roots and stems of Alangium javanicum, a plant native to Southeast Asia. Fresh plant material is typically dried, powdered, and subjected to sequential solvent extraction. Polar solvents such as methanol or ethanol are employed to maximize alkaloid yield. For example, a standard protocol involves macerating 1 kg of dried plant material in 5 L of 80% ethanol for 72 hours, followed by filtration and solvent evaporation under reduced pressure. The resultant crude extract is suspended in water and partitioned with ethyl acetate to isolate non-polar contaminants, leaving the polar alkaloid fraction in the aqueous layer.

Bioassay-Guided Fractionation

Bioassay-guided fractionation is critical for isolating this compound due to the presence of structurally similar alkaloids in Alangium javanicum. In one study, a Cu²⁺-dependent DNA cleavage assay was used to track bioactive fractions. The aqueous layer from the initial extraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol (9:1 to 1:1). Fractions exhibiting DNA cleavage activity are further purified using reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile-water (65:35).

Chromatographic Purification

Final purification often requires multiple chromatographic steps. Medium-pressure liquid chromatography (MPLC) with a Diaion HP-20 resin has been effective, using isocratic elution with methanol-water (70:30) to yield this compound at >95% purity. Key challenges include resolving this compound from its epimer, 7-epi-javaniside, which differs only in the configuration of the spiro carbon (C-7). This is achieved through careful optimization of elution parameters and monitoring via thin-layer chromatography (TLC) with vanillin-sulfuric acid staining.

Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry (HR-MS)

HR-ESI-MS analysis of this compound reveals a molecular ion peak at m/z 551.1635 ([M + Na]⁺), corresponding to the molecular formula C₂₆H₂₈N₂O₁₀. The negatively charged ion at m/z 527.1681 ([M − H]⁻) further confirms the presence of acidic functional groups, likely the uronic acid moiety in its glycoside component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are indispensable for elucidating this compound’s oxindole framework. Key assignments include:

| Position | δH (ppm) | δC (ppm) | Correlation (HMBC) |

|---|---|---|---|

| C-7 | - | 78.9 | H-9, H-5 |

| H-9 | 7.32 | 125.4 | C-7, C-11 |

| C-17 | 5.21 | 97.7 | C-1′ (glycoside), C-15 |

| C-1′ | - | 99.6 | H-17, H-19 |

The spiro carbon (C-7) shows HMBC correlations to H-9 and H-5, confirming the oxindole-terpene junction. NOESY correlations between H-3 and H-9 establish the S configuration at C-7, distinguishing it from 7-epi-javaniside.

X-ray Crystallography

While X-ray data for this compound remain unpublished, its aglycone derivative (javanuronic acid) has been crystallized, revealing a planar terpene moiety perpendicular to the oxindole ring. This structural insight aids in rationalizing the stereochemical challenges faced during synthesis.

Synthetic Approaches and Challenges

Biosynthetic Pathway Mimicry

This compound’s biosynthesis begins with the Pictet-Spengler condensation of tryptamine and secologanin, forming strictosidine—a common precursor to monoterpene indole alkaloids. Subsequent oxidation and glycosylation steps introduce the uronic acid moiety at C-17. Synthetic efforts have focused on replicating this pathway, but the β-lactam-like strain in the oxindole ring complicates late-stage functionalization.

Total Synthesis Attempts

A proposed total synthesis route involves:

-

Pictet-Spengler Reaction : Tryptamine and secologanin are condensed under acidic conditions (pH 3.5, 37°C) to yield strictosidine.

-

Oxidation : Strictosidine is oxidized with KMnO₄ in acetone to form the oxindole core.

-

Glycosylation : The terpene aglycone is coupled with glucuronic acid using a Schmidt trichloroacetimidate protocol.

However, the final step suffers from low regioselectivity (<20% yield), necessitating further optimization.

Analytical Data and Comparative Tables

Table 1. Key Spectroscopic Data for this compound and Derivatives

| Compound | Molecular Formula | HR-MS ([M + Na]⁺) | Key NOESY Correlations |

|---|---|---|---|

| This compound | C₂₆H₂₈N₂O₁₀ | 551.1635 | H-3/H-9, H-6a/H-9 |

| 7-epi-Javaniside | C₂₆H₂₈N₂O₁₀ | 551.1635 | H-3/H-15, H-6a/H-14a |

| Javanuronic Acid | C₂₆H₂₈N₂O₁₀ | 551.1635 | H-17/H-1′, H-19/C-21 |

Table 2. Chromatographic Conditions for Purification

| Step | Stationary Phase | Mobile Phase | Elution Mode |

|---|---|---|---|

| Initial Fractionation | Silica Gel | CHCl₃-MeOH (9:1→1:1) | Gradient |

| HPLC Purification | C18 | Acetonitrile-H₂O (65:35) | Isocratic |

Q & A

Q. What are the standard protocols for isolating Javaniside from Nauclea officinalis, and how can researchers optimize yield and purity?

- Methodology :

- Extraction : Use polar solvents (e.g., methanol/water mixtures) for initial extraction, followed by liquid-liquid partitioning with ethyl acetate and butanol to isolate glycoside-rich fractions .

- Chromatography : Employ column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC (C18 columns, acetonitrile/water gradients) for final purification. Monitor fractions via TLC or LC-MS .

- Optimization : Adjust solvent polarity during partitioning and gradient elution parameters to resolve co-eluting compounds. Quantify yield using calibration curves with authentic standards (if available) .

Q. Which spectroscopic techniques are critical for elucidating this compound’s structure, and how should data interpretation be approached?

- Methodology :

- NMR : Acquire 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) spectra in deuterated solvents (e.g., DMSO-d6). HMBC correlations are key for glycosidic linkage confirmation (e.g., oxindole C-3 to sugar anomeric proton) .

- HRESIMS : Use high-resolution data to confirm molecular formula (e.g., [M+Na]<sup>+</sup> ion for C23H29NO10Na). Compare isotopic patterns with theoretical simulations .

- X-ray diffraction : For single-crystal analysis, optimize crystallization via vapor diffusion. Resolve absolute configuration using Flack or Hooft parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

- Assay standardization : Use cell lines with validated sensitivity (e.g., HepG2 for cytotoxicity) and include positive controls (e.g., doxorubicin). Report IC50 values with 95% confidence intervals .

- Data normalization : Account for batch-to-batch variability in compound purity via HPLC-UV quantification. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare inter-study results .

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature, focusing on studies with ≥80% purity and rigorous statistical reporting .

Q. What computational methods validate this compound’s absolute configuration, and how do they compare to experimental techniques?

- Methodology :

- Quantum chemical CD : Perform time-dependent DFT (TD-DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate electronic circular dichroism (ECD) spectra. Compare with experimental CD data in methanol .

- X-ray vs. computational : Cross-validate results by overlaying DFT-optimized structures with X-ray crystallographic coordinates (RMSD < 0.5 Å indicates high reliability) .

- Limitations : Note that solvent effects in CD simulations may require explicit solvent models (e.g., PCM), increasing computational cost .

Q. How should researchers design dose-response experiments to evaluate this compound’s mechanism of action in vitro?

- Methodology :

- Dose range : Use logarithmic serial dilutions (e.g., 0.1–100 µM) to capture sigmoidal curves. Include vehicle controls (e.g., 0.1% DMSO) .

- Pathway analysis : Pair with Western blotting (e.g., apoptosis markers: Bax/Bcl-2) or RNA-seq to identify differentially expressed genes. Validate targets via siRNA knockdown .

- Replicability : Perform triplicate experiments across independent days. Report raw data (e.g., fluorescence intensities) in supplementary materials .

Methodological Best Practices

- Data Reproducibility : Archive raw NMR (FID files), HRESIMS spectra, and crystallographic data (CIF files) in public repositories (e.g., Zenodo) .

- Ethical Compliance : Declare ethical approvals for plant collection (e.g., CITES permits) and cell line authentication sources (e.g., ATCC) .

- Literature Review : Use Scopus/Web of Science with keywords: “this compound,” “oxindole alkaloid,” “Nauclea officinalis.” Filter for studies post-2015 to ensure methodological modernity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.